ethyl (2E)-2-chloro-2-[[4-chloro-2-(trifluoromethyl)phenyl]hydrazinylidene]acetate
Description
Ethyl (2E)-2-chloro-2-[[4-chloro-2-(trifluoromethyl)phenyl]hydrazinylidene]acetate is a hydrazone derivative featuring a trifluoromethyl (-CF₃) group and dual chloro (-Cl) substituents on its aromatic ring. This compound belongs to a class of hydrazinylidene acetates, which are structurally characterized by an ethyl ester group, a hydrazone linkage (C=N-N), and substituents on both the aromatic and acetate moieties. Its synthesis typically involves condensation reactions between hydrazine derivatives and chloroacetoacetate esters under basic conditions . The trifluoromethyl and chloro groups enhance lipophilicity, which is critical for biological activity, particularly in antimicrobial and anticancer applications .
Properties
IUPAC Name |
ethyl (2E)-2-chloro-2-[[4-chloro-2-(trifluoromethyl)phenyl]hydrazinylidene]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2F3N2O2/c1-2-20-10(19)9(13)18-17-8-4-3-6(12)5-7(8)11(14,15)16/h3-5,17H,2H2,1H3/b18-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIFKBFKKIRXKP-GIJQJNRQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C=C(C=C1)Cl)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=C(C=C(C=C1)Cl)C(F)(F)F)/Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Activation
The diazotization of 4-chloro-2-(trifluoromethyl)aniline in hydrochloric acid forms a diazonium salt, which subsequently couples with ethyl 2-chloroacetoacetate. This method mirrors protocols used for analogous hydrazonoacetates.
Procedure :
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Diazotization : Dissolve 4-chloro-2-(trifluoromethyl)aniline (24.6 g, 0.2 mol) in aqueous HCl (12 N, 50 mL) at 0°C. Add sodium nitrite (16.6 g, 0.24 mol) in water (80 mL) dropwise, maintaining temperatures below 5°C. Stir for 30 minutes to form the diazonium salt.
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Coupling : Adjust pH to 5–6 using sodium acetate (328 g, 0.40 mol). Add ethyl 2-chloroacetoacetate (32.9 g, 0.2 mol) in methanol (80 mL) at 0°C. Stir for 1 hour to precipitate the product.
Optimization :
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Temperature : Reactions below 5°C minimize side reactions like dimerization.
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Solvent : Methanol enhances solubility of the ketoester, improving coupling efficiency.
Base-Catalyzed Condensation
Triethylamine-Mediated Coupling
This method employs triethylamine (Et₃N) to deprotonate the hydrazine intermediate, facilitating nucleophilic attack on ethyl 2-chloroacetoacetate.
Procedure :
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Hydrazine Synthesis : React 4-chloro-2-(trifluoromethyl)phenylhydrazine with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C under nitrogen.
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Condensation : Add ethyl 2-chloroacetoacetate (160.4 g) and Et₃N (29 g) in DCM. Stir at 45–50°C for 3 hours.
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Workup : Quench with water (250 mL), filter the precipitate, and dry under vacuum.
Key Parameters :
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 45–50°C | Maximizes rate |
| Et₃N Concentration | 10 mol% | Prevents hydrolysis |
| Reaction Time | 3 hours | Completes coupling |
Yield : 83% with HPLC purity >99%.
Transition-Metal-Assisted Synthesis
Cobalt(II) Acetate Catalysis
Co(II) acetate enables a one-pot synthesis via in situ aldehyde generation from acyl hydrazides, followed by condensation.
Procedure :
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Aldehyde Generation : Heat 4-chloro-2-(trifluoromethyl)benzohydrazide (2 mmol) with Co(OAc)₂·4H₂O (5 mol%) in ethanol at 60°C. Monitor aldehyde formation via GC.
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Condensation : Add ethyl 2-chloroacetoacetate (2 mmol) and K₂CO₃ (3 mmol). Stir at 25°C for 12 hours.
Advantages :
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Eliminates hazardous diazotization steps.
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Functional group tolerance: Compatible with electron-withdrawing substituents.
Structural Validation and Purity Control
Spectroscopic Analysis
Chromatographic Purification
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Silica Gel Column : Elute with petroleum ether:ethyl acetate (10:1) to isolate the product.
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HPLC : Retention time = 8.2 min (C18 column, 70:30 MeOH:H₂O).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Diazotization | 50–89 | 95–99 | Scalability | Low-temperature requirements |
| Base-Catalyzed | 83 | >99 | Mild conditions | Sensitivity to moisture |
| Co(II)-Catalyzed | 75–90 | 98 | One-pot synthesis | Requires GC monitoring |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-chloro-2-[[4-chloro-2-(trifluoromethyl)phenyl]hydrazinylidene]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives or other reduced forms.
Substitution: The chloro groups in the compound can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of new compounds with different functional groups.
Scientific Research Applications
Organic Synthesis
Ethyl (2E)-2-chloro-2-[[4-chloro-2-(trifluoromethyl)phenyl]hydrazinylidene]acetate serves as a versatile building block in organic synthesis. Its unique structure allows chemists to use it as a reagent in various reactions, including:
- Substitution Reactions: The chloro groups can be substituted with different nucleophiles, leading to new derivatives.
- Oxidation and Reduction Reactions: It can undergo oxidation to form oxides or reduced forms, expanding its utility in synthetic pathways.
Biological Studies
The compound's structural features make it a candidate for studying enzyme interactions and biological pathways. Its lipophilic nature allows it to penetrate biological membranes effectively, facilitating investigations into:
- Enzyme Inhibition: The compound may inhibit specific enzymes, making it useful for exploring biochemical pathways.
- Drug Development: Its unique properties could lead to the development of new pharmaceuticals targeting various diseases .
Agrochemical Development
The compound is also being explored for its potential applications in agrochemicals. Its structural characteristics may provide specific properties beneficial for:
- Pesticides: The compound could be modified to enhance its efficacy against pests.
- Herbicides: Research indicates that compounds similar to this compound can exhibit herbicidal activity .
Case Studies and Research Findings
A review of recent literature highlights several case studies where this compound has been utilized:
- Enzyme Interaction Studies : Research demonstrated that modifications of this compound could inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications.
- Synthesis of New Derivatives : A study focused on synthesizing various derivatives from this compound revealed that certain modifications enhanced biological activity, indicating its role as a precursor in drug design.
- Pesticidal Activity : Experimental results indicated that derivatives of this compound exhibited significant pesticidal activity against common agricultural pests, supporting its application in agrochemicals .
Mechanism of Action
The mechanism of action of ethyl (2E)-2-chloro-2-[[4-chloro-2-(trifluoromethyl)phenyl]hydrazinylidene]acetate involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydrazinylidene moiety can form hydrogen bonds and other interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Key Observations :
- Trifluoromethyl (-CF₃) Substitution : Compounds with CF₃ groups, such as the target compound and 2d, exhibit enhanced lipophilicity (log K ~0.40–0.50), correlating with superior antifungal and antimycobacterial activity .
- Chlorine Positioning : Meta-chloro substitution (e.g., 2e in ) favors antitubercular activity, while para-chloro (as in the target compound) improves membrane penetration .
- Electron-Donating Groups: Methoxy (-OCH₃) or amino (-NH₂) groups reduce log K and cytotoxicity but may compromise antimicrobial potency .
Antifungal and Antimycobacterial Activity
- The target compound’s CF₃ and dual Cl substituents likely mimic the activity of 2d (4-CF₃ anilide), which showed MIC values of 2–4 µg/mL against atypical Mycobacteria and fungi .
- Ethyl (2E)-chloro[(2,4-dichlorophenyl)hydrazono]acetate (2,4-diCl) demonstrated 90% inhibition of M. tuberculosis at 8 µg/mL, comparable to the target compound’s predicted efficacy .
Cytotoxicity
- High lipophilicity (log K >0.50) correlates with increased cytotoxicity. The target compound’s log K (~0.45–0.50) suggests moderate-to-high cytotoxicity, similar to 2d and 2e .
- Methoxy-substituted analogues (log K ~0.30) show reduced cytotoxicity but require higher doses for efficacy .
Molecular Geometry and Stability
- X-ray crystallography of analogues (e.g., ) reveals planar hydrazone linkages and intramolecular hydrogen bonding (N–H⋯O), enhancing thermal stability.
Biological Activity
Ethyl (2E)-2-chloro-2-[[4-chloro-2-(trifluoromethyl)phenyl]hydrazinylidene]acetate, a compound with notable chemical properties, has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its hydrazone structure, which plays a crucial role in its biological activity. The presence of the chloro and trifluoromethyl groups enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Nucleophilic Substitution : The chloro group in the compound makes it susceptible to nucleophilic attack, facilitating various biochemical reactions.
- Oxidation-Reduction Reactions : The compound can undergo oxidation and reduction processes, which may influence its reactivity in biological systems.
- Hydrazone Formation : Its ability to form hydrazones with carbonyl compounds may contribute to its biological effects, including potential antitumor activity .
Antitumor Activity
Research indicates that derivatives of hydrazones exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation in models such as:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 10.5 |
| Compound B | HeLa (Cervical Cancer) | 8.3 |
| Compound C | A549 (Lung Cancer) | 6.9 |
These findings suggest that the modifications in the structure, particularly the presence of electron-withdrawing groups like chloro and trifluoromethyl, enhance the antitumor efficacy .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies indicate that compounds with similar structures exhibit activity against both Gram-positive and Gram-negative bacteria.
| Bacteria Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The presence of halogen atoms is believed to contribute significantly to the antimicrobial potency due to their ability to disrupt bacterial cell membranes .
Case Studies and Research Findings
- Anticancer Studies : A study focused on hydrazone derivatives demonstrated that modifications at the phenyl ring significantly affected their cytotoxicity against various cancer cell lines. The introduction of electron-withdrawing groups was found to enhance activity, making these compounds potential candidates for further development as anticancer agents .
- Antimicrobial Efficacy : In another investigation, several derivatives were tested against a panel of microbial strains, revealing that compounds with halogen substitutions exhibited improved antimicrobial properties compared to their non-halogenated counterparts .
- Pharmacological Applications : The compound's role as an intermediate in synthesizing pharmaceuticals highlights its importance in medicinal chemistry. Its derivatives have been explored for their potential use in developing new therapeutic agents .
Q & A
Q. How does the compound interact with biological targets at the molecular level?
- Methodological Answer : Molecular dynamics simulations show the CF group forms hydrophobic interactions with enzyme pockets (e.g., EGFR kinase), while the chloro substituent participates in halogen bonding with backbone carbonyls. Free energy perturbation calculations predict binding affinity changes (∆∆G) of ±1.2 kcal/mol for single-point mutations .
Tables for Key Data
| Property | Value | Reference |
|---|---|---|
| Melting Point | 152–154°C | |
| logP (Octanol-Water) | 3.2 ± 0.3 | |
| IC (HeLa Cells) | 18.5 µM | |
| Crystallographic R-factor | 0.039 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
